molecular formula C8H11ClFNSi B6240062 6-chloro-2-fluoro-3-(trimethylsilyl)pyridine CAS No. 2639430-35-4

6-chloro-2-fluoro-3-(trimethylsilyl)pyridine

Cat. No.: B6240062
CAS No.: 2639430-35-4
M. Wt: 203.7
InChI Key:
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Description

6-chloro-2-fluoro-3-(trimethylsilyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chlorine, fluorine, and a trimethylsilyl group

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-fluoro-3-(trimethylsilyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-chloro-2-fluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-fluoro-3-(trimethylsilyl)pyridine depends on its application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In medicinal chemistry, its mechanism may involve interactions with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-fluoro-3-(trimethylsilyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and physical properties. The presence of both chlorine and fluorine atoms, along with the trimethylsilyl group, allows for versatile chemical transformations and applications in various fields .

Properties

CAS No.

2639430-35-4

Molecular Formula

C8H11ClFNSi

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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